4-Hydrazinyl-7-Methoxy-2-Methylquinoline
Description
4-Hydrazinyl-7-Methoxy-2-Methylquinoline is a heterocyclic compound characterized by a quinoline backbone substituted with a hydrazinyl group at position 4, a methoxy group at position 7, and a methyl group at position 2. This compound is synthesized via nucleophilic substitution, where 4-chloro-7-methoxyquinoline reacts with hydrazine hydrate in an alcoholic medium, yielding the hydrazinyl derivative in good yield . The hydrazinyl group enhances reactivity, enabling further derivatization, such as condensation with aldehydes to form Schiff bases or heterocyclic hybrids .
Key physicochemical properties include a molecular formula of C₁₁H₁₂N₃O (estimated molecular weight: 202.24 g/mol).
Properties
IUPAC Name |
(7-methoxy-2-methylquinolin-4-yl)hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-11(14-12)9-4-3-8(15-2)6-10(9)13-7/h3-6H,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZBRTMCELTNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via the Conrad-Limpach Method
The Conrad-Limpach reaction is a classical method for synthesizing 4-hydroxyquinolines. For example, 3,4-dimethoxyaniline reacts with isopropylidene malonate under reflux conditions in the presence of trimethyl orthoformate to yield 4-hydroxy-7-methoxyquinoline intermediates. This method achieves a total yield of 75–79% under optimized conditions.
Key Steps:
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Reagent Mixing : Trimethyl orthoformate and isopropylidene malonate are combined in a 4:1 molar ratio.
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Reflux and Cyclization : Heating at 60–65°C for 1.5–2 hours induces cyclization.
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Intermediate Purification : Centrifugation and methanol pulping refine the crude product.
Integrated Synthetic Routes
Combining the above steps, two primary pathways emerge:
Route A: Sequential Functionalization
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Brominate at position 4.
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Substitute bromine with hydrazine.
Overall Yield : ~50–60%.
Route B: Early-Stage Hydrazine Incorporation
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Prepare 4-nitro-7-methoxyquinoline.
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Reduce nitro to amine, convert to hydrazine.
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Perform Stille coupling for methyl introduction.
Advantages : Avoids late-stage functionalization challenges.
Industrial-Scale Considerations
The patent CN111440118A highlights critical factors for scalability:
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Solvent Recycling : Trimethyl orthoformate is recovered to reduce costs.
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Temperature Control : Strict maintenance at 170–180°C during cyclization minimizes side reactions.
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Catalyst Efficiency : Palladium-based catalysts require <1% loading for economic viability.
Analytical and Characterization Data
Key Metrics for this compound :
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 192–195°C | DSC |
| Purity | ≥99% | HPLC (C18 column) |
| MS (m/z) | 231.1 [M+H]⁺ | ESI-MS |
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, NH₂), 3.95 (s, 3H, OCH₃) | 400 MHz |
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-7-Methoxy-2-Methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group to form different functional groups.
Substitution: The methoxy and hydrazinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-Hydrazinyl-7-Methoxy-2-Methylquinoline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-7-Methoxy-2-Methylquinoline involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Structural and Functional Differences
- Position 4 : Hydrazinyl (-NH-NH₂) vs. hydroxyl (-OH) groups dictate reactivity. Hydrazinyl derivatives undergo condensation with aldehydes to form hydrazones or heterocycles, whereas hydroxyl groups are less reactive but participate in hydrogen bonding .
- Position 7 : Methoxy (-OCH₃) vs. chloro (-Cl) substituents influence electronic effects. Methoxy groups are electron-donating, enhancing solubility, while chloro groups are electron-withdrawing, increasing stability .
- Position 2 : Methyl (-CH₃) vs. phenyl (-C₆H₅) or propyl (-C₃H₇) groups affect steric bulk and lipophilicity. Methyl derivatives are compact, favoring synthetic versatility, while phenyl groups enhance aromatic interactions .
Biological Activity
4-Hydrazinyl-7-methoxy-2-methylquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Molecular Formula: C11H14N3O
Molecular Weight: 218.25 g/mol
IUPAC Name: this compound
CAS Number: 1170641-10-7
The structure of this compound features a quinoline core with hydrazine and methoxy substituents, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of hydrazone derivatives, including those related to quinoline compounds. For instance, compounds derived from quinoline hydrazones have shown significant cytotoxicity against various cancer cell lines. In vitro evaluations indicated that these compounds could inhibit cancer cell proliferation effectively.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of several quinoline hydrazones against a panel of 60 cancer cell lines. The results indicated that some derivatives exhibited submicromolar GI50 values, demonstrating potent anticancer activity across multiple tumor types, including leukemia and breast cancer .
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | <0.5 |
| This compound | A549 (Lung) | <0.3 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that this compound exhibits significant antibacterial and antifungal activities against various pathogens.
Case Study: Antibacterial Testing
In a comparative study, the compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. These may include:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis: Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity: The antimicrobial action may be linked to the disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the hydrazine and methoxy groups can significantly influence their pharmacological properties. Research has indicated that:
- Hydrazine Substitution: Varying the hydrazine moiety can enhance or reduce cytotoxicity.
- Methoxy Positioning: The position of the methoxy group on the quinoline ring affects both solubility and interaction with biological targets.
Q & A
Q. What are the established synthetic routes for 4-hydrazinyl-7-methoxy-2-methylquinoline, and how can intermediates be optimized for yield?
The compound is typically synthesized via hydrazine substitution of a hydroxyl or halogen group on the quinoline core. For example, reacting 7-chloro-4-hydroxy-2-methylquinoline with hydrazine hydrate under reflux in ethanol (60–80°C, 6–8 hours) achieves substitution at the 4-position . Key intermediates like 4-azido-6-methoxy-2-methylquinoline can be prepared using azide displacement reactions, followed by click chemistry with alkynes for functionalization . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of hydrazine to precursor) and using anhydrous solvents.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Essential methods include:
- NMR : Confirm substitution patterns (e.g., hydrazinyl proton signals at δ 3.8–4.2 ppm in DMSO-d₆) .
- HPLC : Assess purity (>95% using C18 columns with acetonitrile/water mobile phases) .
- Mass Spectrometry : ESI-MS to verify molecular ions (e.g., [M+H]⁺ at m/z 233.2) .
- XRD : Resolve crystallographic data for structural confirmation .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as hydrazine groups may hydrolyze to form azine byproducts . Pre-purge vials with dry gas to prevent oxidative degradation.
Q. What safety precautions are required when handling this compound?
Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization of the quinoline core?
- Cross-Coupling : Use PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane for Suzuki-Miyaura reactions at the 2-position .
- Electrophilic Substitution : Activate the 7-methoxy group with BF₃·Et₂O to direct nitration or sulfonation to the 5-position .
- Microwave-Assisted Synthesis : Reduce reaction times by 50% (e.g., 30 minutes at 120°C) for hydrazine substitutions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., pH, serum content). Standardize protocols:
- Use Mueller-Hinton broth for bacterial assays (pH 7.3 ± 0.1).
- Include cytotoxicity controls (e.g., HEK293 cells) to differentiate specific vs. nonspecific effects .
Q. How do structural modifications impact the compound’s bioactivity?
- Hydrazine Group Replacement : Substituting hydrazinyl with methyl groups reduces antimalarial activity (IC₅₀ increases from 0.8 µM to >10 µM) .
- Methoxy Position : Shifting methoxy from 7- to 6-position enhances dopamine D2 receptor binding (Kᵢ = 12 nM vs. 45 nM) .
- Triazole Conjugates : Click chemistry-derived triazoles improve solubility (logP reduction from 3.2 to 1.8) and blood-brain barrier penetration .
Q. What mechanistic insights explain the compound’s anticancer activity?
- Topoisomerase Inhibition : Intercalation into DNA disrupts topoisomerase II activity (IC₅₀ = 1.2 µM in MCF-7 cells) .
- Apoptosis Induction : Caspase-3 activation (2.5-fold increase at 10 µM) via mitochondrial membrane depolarization .
Q. How can computational methods guide the design of derivatives with enhanced properties?
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Byproduct Formation : Optimize reaction temperature (<100°C) to minimize hydrolysis of hydrazine to ammonia .
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for >99% purity .
Methodological Notes
- Data Sources : Prioritize peer-reviewed journals (e.g., European Journal of Medicinal Chemistry) over commercial databases.
- Contradictions : Cross-validate spectral data with PubChem/ChemIDplus entries to resolve discrepancies .
- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
